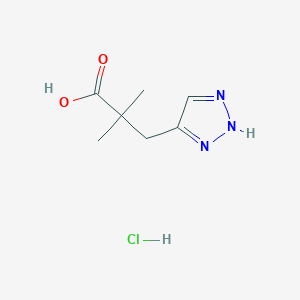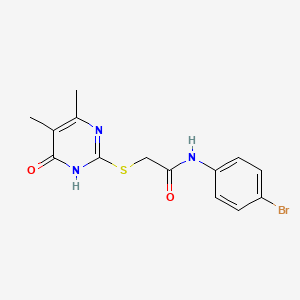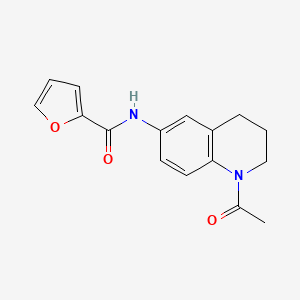
2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2173999-98-7 . It has a molecular weight of 205.64 and is stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-7(2,6(11)12)3-5-4-8-10-9-5;/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10);1H . This indicates the presence of a 1H-1,2,3-triazol-5-yl group attached to a 2,2-dimethylpropanoic acid moiety .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
The triazole ring present in this compound is a common motif in medicinal chemistry, particularly for its antimicrobial properties . Triazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. This makes the compound a valuable starting point for the synthesis of new drugs aimed at combating infectious diseases.
Agriculture: Plant Growth Regulation
In agriculture, triazole compounds, similar to the one , have been used as plant growth regulators . They function by inhibiting gibberellin biosynthesis, which controls plant growth and development. This application is crucial for managing crop size and improving resistance to environmental stress.
Materials Science: Energetic Materials
The high nitrogen content in triazole derivatives makes them candidates for creating thermally robust energetic materials . These materials are essential for applications requiring high energy density and stability, such as propellants and explosives.
Chemical Synthesis: Synthetic Intermediates
Triazole rings serve as versatile intermediates in organic synthesis . They can participate in various chemical reactions, enabling the construction of complex molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Biochemistry: Enzyme Inhibition
In biochemistry, triazole derivatives are explored for their potential as enzyme inhibitors . By interfering with enzyme activity, these compounds can regulate biological pathways, which is a key strategy in drug development, especially for treating diseases like cancer.
Pharmacology: Drug Development
The structural motif of triazoles is integral in pharmacology for developing new therapeutic agents . Their ability to interact with various biological targets allows for the creation of drugs with specific actions, such as antitumor, anti-inflammatory, and antidiabetic medications.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,2-dimethyl-3-(2H-triazol-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(2,6(11)12)3-5-4-8-10-9-5;/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARZSIKEBRDRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NNN=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(1H-1,2,3-triazol-5-yl)propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944943.png)





![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)
![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)
![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)
![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)